molecular formula C9H18Cl4O5Si2 B14656816 CID 78062972

CID 78062972

Katalognummer: B14656816
Molekulargewicht: 404.2 g/mol
InChI-Schlüssel: ABYHIOMRTMBODP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78062972 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062972 involves multiple steps, including specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques. These methods often involve continuous flow reactors, automated control systems, and stringent quality control measures to ensure the purity and consistency of the final product. The industrial production process is designed to be efficient and cost-effective, meeting the demands of various applications.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78062972 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis and applications.

Wissenschaftliche Forschungsanwendungen

CID 78062972 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.

    Biology: The compound is used in biochemical assays and studies to understand its interactions with biological molecules and pathways.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals, materials, and coatings.

Wirkmechanismus

The mechanism of action of CID 78062972 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Eigenschaften

Molekularformel

C9H18Cl4O5Si2

Molekulargewicht

404.2 g/mol

InChI

InChI=1S/2C4H8Cl2OSi.CH2O3/c2*5-4(6)8-3-1-2-7;2-1(3)4/h2*4,7H,1-3H2;(H2,2,3,4)

InChI-Schlüssel

ABYHIOMRTMBODP-UHFFFAOYSA-N

Kanonische SMILES

C(CO)C[Si]C(Cl)Cl.C(CO)C[Si]C(Cl)Cl.C(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.